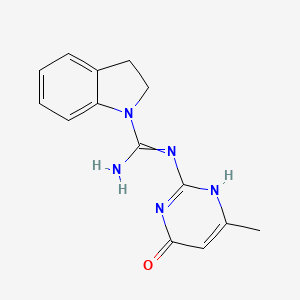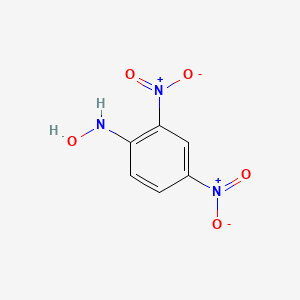
N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide involves multiple steps, each requiring specific reagents and conditions. Traditional preparation methods include the pressing method, extrusion method, phase-inversion method, slip casting method, and tape casting method . These methods are essential for creating the desired chemical structure and ensuring the compound’s purity and stability.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using advanced techniques to ensure high yield and purity. The methods used in industrial settings are often optimized for efficiency and cost-effectiveness, incorporating automated processes and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its functionality in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, which are essential for their applications in various fields.
Wissenschaftliche Forschungsanwendungen
N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for synthesizing other compounds and studying reaction mechanisms. In biology, it plays a role in understanding cellular processes and developing new therapeutic agents. In medicine, this compound is investigated for its potential in treating various diseases and conditions. In industry, it is utilized in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The detailed understanding of its mechanism of action is crucial for developing new applications and improving its efficacy in existing ones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide include those with comparable chemical structures and properties. Examples include compounds with similar functional groups and reactivity patterns .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, such as its specific reactivity, stability, and applications. These unique features make it a valuable compound in various scientific and industrial fields.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, mechanism of action, and comparison with similar compounds provides valuable insights into its potential and utility in various fields.
Eigenschaften
IUPAC Name |
N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-9-8-12(20)17-14(16-9)18-13(15)19-7-6-10-4-2-3-5-11(10)19/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQABCFSPHLJLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N=C(N)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N=C(N)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(4-hydroxy-2,10-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B7884754.png)




![2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B7884786.png)






